![molecular formula C20H19N3O7S B6059455 N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B6059455.png)
N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with various functional groups
Preparation Methods
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenoxy group: This step may involve nucleophilic substitution reactions.
Attachment of the ethylsulfamoyl group: This can be done through sulfonation reactions followed by alkylation.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a coupling reagent and a catalyst.
Industrial production methods would likely involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and oxidizing agents like potassium permanganate.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Sulfonamide derivatives: These compounds share the sulfonamide group and may have similar biological activities.
Furan derivatives: Compounds with a furan ring can be compared in terms of their reactivity and applications.
Nitrophenoxy compounds:
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-2-21-31(27,28)16-10-7-14(8-11-16)22-20(24)19-12-9-15(30-19)13-29-18-6-4-3-5-17(18)23(25)26/h3-12,21H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQONYRGECIXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B6059372.png)
![5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
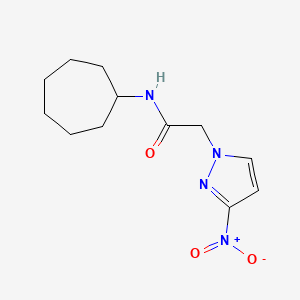
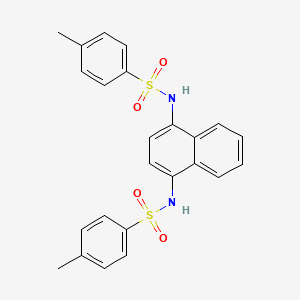
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)
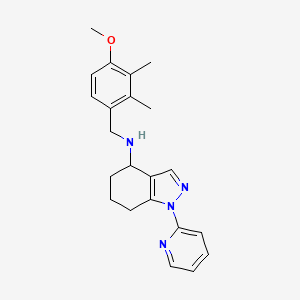
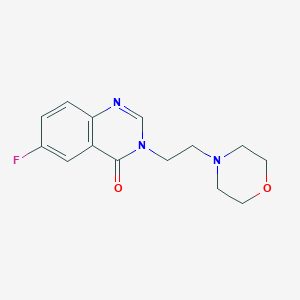
![1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine](/img/structure/B6059415.png)
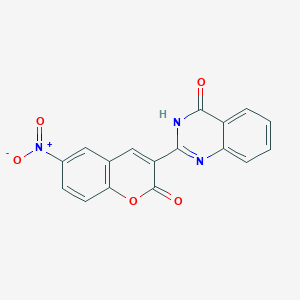
![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)
![(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B6059447.png)
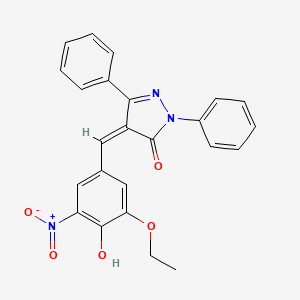
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)
